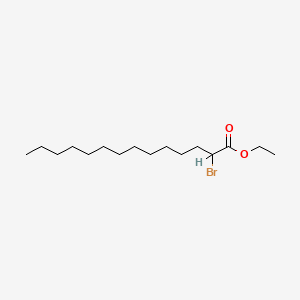

Ethyl 2-bromotetradecanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19-4-2/h15H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQZIRFEGUUJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884780 | |

| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14980-92-8 | |

| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14980-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014980928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromotetradecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromotetradecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Profile

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-bromotetradecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 14980-92-8). As a key intermediate in pharmaceutical synthesis and a valuable building block in drug discovery, a thorough understanding of its characteristics is essential for its effective application.[1][2] This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and safe handling, grounded in established scientific principles.

This compound, also known as Ethyl 2-bromomyristate, is a fatty acid ester characterized by a 14-carbon chain (tetradecanoate) with a bromine atom at the alpha (C-2) position.[3][4] This structure imparts a combination of lipophilicity from the long alkyl chain and reactivity from the alpha-bromo ester functional group, making it a versatile reagent in organic synthesis.

Key Physical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental conditions, from reaction setups to purification and storage. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 14980-92-8 | [1][3][4] |

| Molecular Formula | C₁₆H₃₁BrO₂ | [1][3][4] |

| Molecular Weight | 335.32 g/mol | [1][3][4] |

| Boiling Point | 128-133 °C at 0.1 mm Hg | [3] |

| Density | 1.062 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.459 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Insoluble in water; Soluble in alcohol, ether.[5] | |

| logP (Octanol/Water) | 5.624 (Calculated) | [1][4] |

The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. Its density, being greater than water, and its high calculated logP value underscore its non-polar, lipophilic nature, guiding the choice of solvents for reactions and chromatography.[3][4]

Spectroscopic Characterization: The Compound's Fingerprint

Structural elucidation and purity confirmation rely on spectroscopic analysis. While a dedicated spectrum for this specific compound is not publicly indexed, its structure allows for a reliable prediction of its spectral features based on well-established principles of NMR, IR, and Mass Spectrometry.[6][7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: a triplet around 1.3 ppm for the terminal methyl protons of the ethyl group, a quartet around 4.2 ppm for the methylene protons of the ethyl group adjacent to the oxygen, a triplet around 4.2-4.4 ppm for the alpha-proton on the carbon bearing the bromine, and a complex multiplet for the long alkyl chain protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would confirm the carbon backbone. Noteworthy peaks would appear around 168-172 ppm for the carbonyl carbon of the ester, around 62 ppm for the methylene carbon of the ethyl ester, a peak for the alpha-carbon (C-Br) around 45-55 ppm, and a series of peaks between 14-35 ppm for the carbons of the long alkyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum is primarily used to identify functional groups. The most prominent and diagnostic peak for this compound would be a strong C=O (carbonyl) stretching band around 1735-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and a C-O stretching band in the 1150-1250 cm⁻¹ region.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]+ would be observed at m/z 334 and 336 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. Common fragments would result from the loss of the ethoxy group (-OC₂H₅) or cleavage of the alkyl chain.

Synthesis and Characterization Workflow

The synthesis and subsequent confirmation of physical properties for a compound like this compound follow a logical and self-validating workflow. This ensures that the material being studied is indeed the correct substance and of high purity.

Caption: Workflow from synthesis to final characterization.

General Synthesis Protocol

A common and robust method for preparing α-bromo esters is a two-step process involving the bromination of the parent carboxylic acid followed by esterification.[9]

Step 1: Synthesis of 2-Bromotetradecanoic Acid

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

Reagents: Charge the flask with tetradecanoic acid. Add a catalytic amount of red phosphorus or PBr₃.

-

Reaction: Slowly add bromine (Br₂) to the mixture. Heat the reaction mixture to initiate the reaction, which is typically exothermic. Maintain reflux until the red color of bromine dissipates.

-

Workup: Cool the mixture and slowly quench with water to hydrolyze the acyl bromide intermediate. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2-bromotetradecanoic acid.

Step 2: Esterification to this compound

-

Setup: Combine the crude 2-bromotetradecanoic acid, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a round-bottom flask fitted with a reflux condenser.

-

Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Workup: After cooling, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the ethyl ester into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it, and concentrate it under reduced pressure. The final product is purified by vacuum distillation, collecting the fraction at 128-133 °C / 0.1 mm Hg.[3] Purity should be confirmed by GC-MS and NMR.

Protocol for Refractive Index Measurement

The refractive index is a fundamental physical property that is highly sensitive to purity.

-

Instrument: Use a calibrated Abbe refractometer.

-

Temperature Control: Ensure the refractometer prisms are equilibrated to 20.0 ± 0.1 °C using a circulating water bath.

-

Sample Application: Place 1-2 drops of the purified this compound onto the lower prism.

-

Measurement: Close the prisms, and adjust the light source and optics until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the scale. The expected value is approximately 1.459.[3]

Safety, Handling, and Disposal

Proper handling is paramount due to the compound's irritant properties.[3] The following workflow should be adopted.

Caption: Safe handling workflow for this compound.

-

Hazard Identification: this compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11] A face shield is recommended when handling larger quantities.[11]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

-

Disposal: Dispose of waste in a designated container for halogenated organic waste, following all local and institutional regulations.[10][12] Do not allow the product to enter drains.[11]

Applications in Drug Development

As a bifunctional molecule, this compound serves as a valuable pharmaceutical intermediate.[2]

-

Alkylation Agent: The reactive C-Br bond allows it to act as an alkylating agent, enabling the introduction of a 14-carbon lipophilic tail onto various nucleophilic substrates (e.g., amines, thiols, phenols). This is a common strategy in medicinal chemistry to increase the lipophilicity of a drug candidate, potentially enhancing its membrane permeability and modifying its pharmacokinetic profile.

-

Building Block: It is used as a starting material or building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] Its ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further synthetic handles for molecular elaboration.

References

-

Cheméo. Chemical Properties of this compound (CAS 14980-92-8). [Link]

-

PubChemLite. This compound (C16H31BrO2). [Link]

-

ChemBK. ethyl 2-bromo-2-methylpropanoate. [Link]

-

IndiaMART. This compound at ₹ 100/kg. [Link]

- Google Patents.

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

Dr. Anthony Melvin Crasto. Understand NMR with simple molecules, Ethyl (E)-2-butenoate. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. This compound CAS#: 14980-92-8 [amp.chemicalbook.com]

- 4. This compound (CAS 14980-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. CN108997107A - A kind of synthetic method of alpha-brominated ethyl isobutyrate - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to Ethyl 2-bromotetradecanoate (CAS: 14980-92-8) for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of Ethyl 2-bromotetradecanoate, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its chemical identity, synthesis protocols with mechanistic rationale, spectroscopic signature, and strategic applications, particularly in the realm of drug discovery.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound, also known as ethyl α-bromomyristate, is a long-chain fatty acid ester functionalized with a bromine atom at the alpha position.[1][2] This specific structural arrangement makes it a valuable reagent for introducing a C14 lipid tail onto various molecular scaffolds through nucleophilic substitution reactions. Its identity is defined by a unique set of identifiers and properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 14980-92-8 | [1][3][4] |

| Molecular Formula | C₁₆H₃₁BrO₂ | [3][5] |

| Molecular Weight | 335.32 g/mol | [3][4][6] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | Ethyl α-bromomyristate, 2-Bromotetradecanoic acid ethyl ester | [1][6][7] |

| SMILES | CCCCCCCCCCCCC(Br)C(=O)OCC | [3][4][5] |

| InChIKey | JQQZIRFEGUUJBP-UHFFFAOYSA-N |[1][4][5] |

The physicochemical properties of this compound dictate its behavior in solvent systems and reaction conditions, which is critical for experimental design.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 128-133 °C @ 0.1 mm Hg | [6] |

| Density | 1.062 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.459 | [6] |

| LogP (Octanol/Water) | 5.624 | [1][3] |

| Flash Point | >110 °C (>230 °F) |[6] |

Section 2: Synthesis and Mechanistic Rationale

The most established and logical pathway for synthesizing this compound is a two-step process: (1) alpha-bromination of the parent carboxylic acid, tetradecanoic acid (myristic acid), via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by (2) Fischer esterification with ethanol.

Causality of Experimental Choice: The HVZ reaction is specifically chosen for its high regioselectivity in brominating the α-carbon of carboxylic acids. The reaction proceeds through an acyl halide intermediate, which readily enolizes, allowing for selective electrophilic attack by bromine at the alpha position. Subsequent Fischer esterification is a reliable and straightforward method for converting the resulting α-bromo acid into its corresponding ethyl ester using an acid catalyst.

Detailed Experimental Protocol:

Part A: Synthesis of 2-Bromotetradecanoic Acid (HVZ Reaction)

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap (for HBr gas), add tetradecanoic acid (1 equivalent) and a catalytic amount of red phosphorus or PBr₃ (0.1 equivalents).

-

Bromination: Heat the mixture to 60-70 °C. Slowly add bromine (1.1 equivalents) from the dropping funnel. The reaction is exothermic and will evolve HBr gas.

-

Reaction Completion: After the addition is complete, maintain the temperature for 4-6 hours until the red-brown color of bromine disappears.

-

Isolation: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromotetradecanoic acid.

Part B: Synthesis of this compound (Esterification)

-

Setup: To the crude 2-bromotetradecanoic acid (1 equivalent) in a round-bottom flask, add an excess of absolute ethanol (5-10 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the carboxylic acid weight).

-

Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Purification: Extract the ethyl ester with an organic solvent. Wash the organic phase, dry it, and remove the solvent. The final product can be purified by vacuum distillation to yield pure this compound.[6]

Section 3: Spectroscopic Profile for Structural Verification

Confirming the structure and purity of the synthesized product is paramount. The following table outlines the predicted spectroscopic data based on the known structure of this compound.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals & Rationale |

|---|---|

| ¹H NMR | ~4.2 ppm (quartet, 2H): -O-CH₂-CH₃ protons, split by the adjacent methyl group.~4.1 ppm (triplet, 1H): α-proton (-CH(Br)-), deshielded by both bromine and the carbonyl group, split by the adjacent CH₂ group.~1.3 ppm (triplet, 3H): -O-CH₂-CH₃ protons.~1.2-1.4 ppm (broad multiplet, ~22H): Methylene protons of the long alkyl chain.~0.9 ppm (triplet, 3H): Terminal methyl protons of the C14 chain. |

| ¹³C NMR | ~170 ppm: Carbonyl carbon (C=O) of the ester.~62 ppm: Methylene carbon of the ethyl group (-O-CH₂-).~45 ppm: α-carbon (-CH(Br)-), significantly shifted downfield by the electronegative bromine.~22-35 ppm: Carbons of the long alkyl chain.~14 ppm: Methyl carbons of the ethyl group and the terminal methyl of the C14 chain. |

| IR Spectroscopy | ~1740 cm⁻¹ (strong, sharp): C=O stretch of the ester functional group.~2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl groups.~1150-1250 cm⁻¹ (strong): C-O stretching of the ester.~650 cm⁻¹: C-Br stretch. |

| Mass Spectrometry | Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 334 and 336, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern is a definitive indicator of a monobrominated compound.Key Fragments: Loss of ethoxy radical (-•OCH₂CH₃) at m/z 291/293; loss of bromine radical (-•Br) at m/z 255; McLafferty rearrangement products. |

Section 4: Applications in Research and Drug Development

This compound serves as a specialized building block in organic synthesis, primarily functioning as an alkylating agent.[8] Its bifunctional nature—a reactive α-bromo site and a long lipophilic tail—makes it particularly useful in drug development programs targeting lipid metabolism and membrane-associated proteins.

Core Applications:

-

Synthesis of Lipid-Modifying Agents: The C14 myristoyl chain is a common motif in biological lipids. This reagent can be used to synthesize analogs of natural lipids or novel small molecules designed to interact with enzymes involved in lipid processing. For instance, similar bromo-ester intermediates are crucial in the synthesis of modern lipid-lowering drugs.[9]

-

Pro-drug Development: The ester can be attached to a parent drug molecule to enhance its lipophilicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug.

-

Development of Chemical Probes: By attaching this lipophilic tail to fluorescent dyes or affinity labels, researchers can create chemical probes to study protein-lipid interactions or to visualize lipid trafficking within cells.

Section 5: Safety, Handling, and Storage

As an α-bromo ester, this compound is classified as an irritant and requires careful handling to avoid exposure.[6]

Standard Laboratory Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.[10]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10]

-

Inhalation: Move the person to fresh air.[10]

-

In all cases of exposure, seek immediate medical attention.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible substances.[11]

Conclusion

This compound is a high-value intermediate whose utility is rooted in its well-defined chemical structure. Its capacity to act as a carrier for a C14 lipid chain makes it an indispensable tool for scientists and researchers in drug discovery, particularly for developing next-generation therapeutics targeting lipid-related pathways. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe application in the laboratory.

References

-

This compound | CAS 14980-92-8 . Matrix Fine Chemicals. [Link]

-

Chemical Properties of this compound (CAS 14980-92-8) . Cheméo. [Link]

-

This compound | 14980-92-8 . Molbase. [Link]

-

This compound (C16H31BrO2) . PubChemLite. [Link]

-

Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 . PubChem. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? . ResearchGate. [Link]

-

Spectroscopy Data for Undergraduate Teaching . Journal of Chemical Education via ERIC. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7 . YouTube. [Link]

-

Ethyl bromoacetate | C4H7BrO2 | CID 7748 . PubChem. [Link]

-

This compound . IndiaMART. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry . YouTube. [Link]

-

15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry . YouTube. [Link]

- Production technology for synthesis of ethyl 2-bromopropionate.

- Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester.

Sources

- 1. This compound (CAS 14980-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [14980-92-8] | King-Pharm [king-pharm.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS 14980-92-8 [matrix-fine-chemicals.com]

- 5. PubChemLite - this compound (C16H31BrO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 14980-92-8 [amp.chemicalbook.com]

- 7. This compound | 14980-92-8-Molbase [molbase.com]

- 8. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-bromotetradecanoate in Organic Solvents

Introduction

Ethyl 2-bromotetradecanoate, a halogenated fatty acid ester, is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and specialty chemical industries.[1][2] Its utility in drug development and as a building block for complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering a blend of theoretical principles, qualitative solubility profiles, and detailed experimental protocols for quantitative determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Properties of this compound

A foundational understanding of the molecular properties of this compound is essential for predicting its solubility. Key physicochemical parameters are summarized below.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₆H₃₁BrO₂ | [1][3][4][5] | |

| Molecular Weight | 335.32 | g/mol | [1][3][4] |

| Boiling Point | 128-133 @ 0.1 mm Hg | °C | [1] |

| Density | 1.062 @ 25 °C | g/mL | [1] |

| Refractive Index | n20/D 1.459 | [1] | |

| logP (Octanol/Water Partition Coefficient) | 5.624 | [3][4] | |

| Water Solubility (log₁₀WS) | -5.93 | mol/L | [3] |

The high logP value and extremely low water solubility highlight the lipophilic and non-polar nature of the molecule, dominated by its long C14 alkyl chain.[3][4] The presence of the ester and bromo functionalities introduces some polarity, but the overall character remains hydrophobic.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

-

Van der Waals Forces: The long alkyl chain leads to significant London dispersion forces, favoring solubility in non-polar solvents that also exhibit these forces (e.g., alkanes, toluene).

-

Dipole-Dipole Interactions: The ester and carbon-bromine bonds introduce polar moments in the molecule, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Hydrogen Bonding: this compound has hydrogen bond acceptors (the oxygen atoms of the ester group) but no donors.[4] Therefore, it will not readily dissolve in protic solvents like water or ethanol through hydrogen bonding, although some miscibility with alcohols can be expected due to other interactions.[7]

Factors such as temperature and pressure also influence solubility. For most solids dissolving in liquids, solubility increases with temperature.[8][9][10][11] Pressure has a negligible effect on the solubility of liquids and solids in liquid solvents.[9][10][11]

Qualitative Solubility Profile

While extensive quantitative data for this compound is not widely published, a qualitative assessment can be made based on its structure and the solubility of analogous compounds like other long-chain esters.[7][12]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | Dominated by Van der Waals forces, matching the long alkyl chain of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole interactions with the ester and bromo groups facilitate dissolution. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Some interaction is possible, but the non-polar chain limits miscibility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The molecule is predominantly non-polar and cannot overcome the strong hydrogen bonding network of water.[3] |

This predicted profile suggests that for applications requiring high concentrations of this compound, non-polar or moderately polar aprotic solvents are the most suitable choices.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, direct experimental measurement is necessary. The following are robust, validated methods for this purpose.

Isothermal Saturation Method

This gravimetric method is a reliable standard for determining the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer in a temperature-controlled chamber is ideal.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear, saturated supernatant. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., an evaporating dish). Remove the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that avoids degradation of the solute.

-

Quantification: Once the solvent is fully evaporated and the container has returned to room temperature in a desiccator, weigh the container with the dried residue.

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken, typically expressed in g/L or mg/mL.

Caption: High-Throughput Solubility Screening Workflow.

Practical Implications for Researchers

-

Reaction Solvent Selection: For homogeneous reactions involving this compound, solvents like toluene, diethyl ether, or ethyl acetate are excellent starting points. The choice will also depend on the polarity of other reactants and the reaction temperature.

-

Purification: The high solubility in non-polar solvents and low solubility in highly polar ones can be exploited during purification. For instance, after a reaction in toluene, the product could be precipitated by adding a polar anti-solvent like methanol or isolated via liquid-liquid extraction.

-

Formulation Development: In drug development, if this compound is part of a formulation, its lipophilic nature suggests it will be more compatible with lipid-based delivery systems. Its poor aqueous solubility is a critical factor to consider.

Conclusion

This compound is a lipophilic molecule with high solubility in non-polar and polar aprotic organic solvents, and limited solubility in polar protic solvents. While comprehensive quantitative data remains sparse in public literature, the principles of chemical interactions and the provided experimental protocols empower researchers to determine its solubility in their specific systems of interest. A thorough understanding of these solubility characteristics is crucial for the effective use of this compound in synthesis, purification, and formulation.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 14980-92-8). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 14980-92-8. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

TutorVista. (2010, May 5). Factors Affecting Solubility [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-3-oxobutanoate. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound at ₹ 100/kg. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

CK-12 Foundation. (2012). Factors Affecting Solubility. Retrieved from [Link]

-

Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromooctanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

Sources

- 1. This compound CAS#: 14980-92-8 [amp.chemicalbook.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. This compound (CAS 14980-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS 14980-92-8 [matrix-fine-chemicals.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-bromotetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-bromotetradecanoate (also known as Ethyl α-bromomyristate), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document leverages predictive models and data from closely related analogs to offer a comprehensive characterization. This approach provides a robust framework for researchers to identify and characterize this molecule.

This compound, with the chemical formula C₁₆H₃₁BrO₂, is a fatty acid ester containing a bromine atom at the alpha position relative to the carbonyl group.[1][2][3] This structure makes it a versatile building block, particularly in the synthesis of more complex molecules where the bromine can be substituted or eliminated. Accurate spectroscopic identification is crucial for ensuring reaction success and purity of subsequent products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are detailed below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| CH₃ (of ethyl group) | ~1.3 | Triplet | 3H | Shielded methyl group coupled to the -OCH₂- protons. |

| -(CH₂)₁₀- | ~1.2-1.4 | Multiplet | 20H | Overlapping signals of the long aliphatic chain, shielded from electronegative atoms. |

| -CH₂- (β to Br) | ~1.9-2.1 | Multiplet | 2H | Slightly deshielded due to proximity to the bromine and carbonyl group. |

| -OCH₂- (of ethyl group) | ~4.2 | Quartet | 2H | Deshielded by the adjacent oxygen atom and coupled to the ethyl's CH₃ group. |

| -CH(Br)- | ~4.3 | Triplet | 1H | Significantly deshielded by the electronegative bromine atom and the carbonyl group. |

Causality in Proton Chemical Shifts: The chemical shifts are primarily influenced by the electronegativity of neighboring atoms. The proton on the carbon bearing the bromine (-CH(Br)-) is the most deshielded (downfield) due to the strong electron-withdrawing effect of both the bromine and the carbonyl group. The methylene protons of the ethyl ester (-OCH₂-) are also deshielded by the adjacent oxygen. The long alkyl chain protons are in a non-polar environment and thus appear in the more shielded (upfield) region of the spectrum.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| CH₃ (of ethyl group) | ~14 | Typical chemical shift for a terminal methyl group in an ethyl ester. |

| -(CH₂)₁₀- | ~22-32 | Overlapping signals for the carbons of the long aliphatic chain. |

| -CH₂- (β to Br) | ~34 | Slightly deshielded carbon adjacent to the carbon with the bromine. |

| -CH(Br)- | ~45 | Carbon directly attached to the electronegative bromine atom. |

| -OCH₂- (of ethyl group) | ~62 | Carbon of the ethyl group attached to the ester oxygen. |

| C=O (Ester carbonyl) | ~170 | Typical chemical shift for an ester carbonyl carbon. |

Expert Insights on Carbon Spectra: The carbon spectrum is often broader in terms of chemical shift range compared to the proton spectrum. The carbonyl carbon (C=O) is the most deshielded due to the double bond to an electronegative oxygen atom. The carbon attached to the bromine is also significantly deshielded. The long saturated alkyl chain carbons typically appear in the 22-32 ppm range.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is essential.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain a sharp and symmetrical TMS peak.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the carbonyl carbon which can have a long relaxation time.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorptions

The key functional groups in this compound will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (alkane) | 2850-2960 | Strong | Stretching |

| C=O (ester) | ~1740 | Strong | Stretching |

| C-O (ester) | 1150-1250 | Strong | Stretching |

| C-Br | 500-600 | Medium-Strong | Stretching |

Interpretation of the IR Spectrum: The most prominent peak in the IR spectrum will be the strong absorption around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group. The C-H stretching vibrations of the long alkyl chain will appear as strong, sharp peaks just below 3000 cm⁻¹. The C-O single bond stretch of the ester will also be a strong and characteristic peak. The C-Br stretch appears in the fingerprint region and can be harder to definitively assign.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates first and then the sample spectrum. The instrument software will automatically subtract the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

For this compound (Molecular Weight: 335.32 g/mol ), the mass spectrum will show a molecular ion peak and several characteristic fragment ions.[2][3]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Rationale for Fragmentation |

| 334/336 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |

| 289/291 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 255 | [M - Br]⁺ | Loss of the bromine radical. |

| 73 | [COOCH₂CH₃]⁺ | Fragment corresponding to the ethyl ester group. |

Understanding Fragmentation Patterns: The presence of bromine is readily identified by the M and M+2 peaks of roughly equal intensity.[4] Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway for esters, leading to the loss of the ethoxy group. The loss of the bromine atom is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using a direct infusion or a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS and will produce a rich fragmentation pattern. For LC-MS, Electrospray Ionization (ESI) is often used, which is a softer ionization technique and may show a more prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizing the Workflow

The following diagrams illustrate the general workflows for each spectroscopic technique.

Caption: General workflow for IR analysis.

Caption: General workflow for MS analysis.

Conclusion

References

-

Matrix Fine Chemicals. This compound | CAS 14980-92-8. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 14980-92-8). [Link]

-

PubChemLite. This compound (C16H31BrO2). [Link]

-

Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

PubChem. Ethyl 2-bromooctanoate. [Link]

-

Guan, Y., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

PubChem. Ethyl 2-bromohexanoate, (R)-. [Link]

-

PubChem. Ethyl 2-bromohexanoate. [Link]

-

Wikipedia. Ethyl bromoacetate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Colorado State University. CASCADE. [Link]

-

MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

nmrshiftdb2. Historical NMR shift predictions and bibliography. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

Cheminfo.org. Search by substructure for IR spectra and compare. [Link]

Sources

Understanding the Reactivity of Alpha-Bromo Fatty Acid Esters: A Synthetic Chemist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Alpha-Bromo Ester as a Keystone Synthetic Intermediate

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the pursuit of versatile and reactive intermediates is paramount. Among these, alpha-bromo fatty acid esters stand out as powerful building blocks. Their unique electronic architecture—an electrophilic alpha-carbon activated by both a good leaving group (bromide) and an electron-withdrawing ester moiety—renders them highly susceptible to a range of synthetically valuable transformations.

This guide provides an in-depth exploration of the core reactivity of these esters. We will move beyond simple reaction schemes to dissect the underlying principles that govern their behavior. For the drug development professional, understanding these nuances is critical, as these molecules serve as key precursors for synthesizing complex APIs, including alpha-amino acids, β-hydroxy esters, and β-ketoesters, which are foundational motifs in numerous therapeutic agents.[1][2]

Synthesis and Structural Fundamentals

The journey into the reactivity of α-bromo fatty acid esters begins with their preparation. A robust and common method is a two-step sequence commencing with the Hell-Volhard-Zelinskii (HVZ) reaction .[3][4]

Synthesis via Hell-Volhard-Zelinskii Reaction and Subsequent Esterification

The HVZ reaction facilitates the selective bromination of a carboxylic acid at the alpha-position.[4] The reaction is not directly applicable to esters, making the carboxylic acid the necessary starting point.[5][6]

-

Step 1: α-Bromination of the Fatty Acid: The carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[3] The crucial role of PBr₃ is to convert the carboxylic acid into an acyl bromide in situ. This acyl bromide intermediate readily enolizes, which is a step that is unfavorable for the parent carboxylic acid.[3][4] The resulting enol is nucleophilic and attacks Br₂, leading to the formation of the α-bromo acyl bromide.

-

Step 2: Esterification: The crude α-bromo acyl bromide is then quenched with an alcohol (e.g., ethanol, methanol) to yield the final α-bromo fatty acid ester. Alternatively, the purified α-bromo fatty acid can be isolated and then esterified under standard conditions.

Below is a workflow diagram illustrating this primary synthetic route.

Caption: Synthetic workflow for α-bromo fatty acid esters via HVZ reaction.

Core Reactivity: A Tale of Two Pathways

The reactivity of α-bromo fatty acid esters is dominated by two principal mechanistic pathways: nucleophilic substitution and the formation of organometallic intermediates. The chosen path is dictated by the reaction conditions, particularly the nature of the reagent employed.

The Enhanced Electrophilicity of the α-Carbon

The α-carbon in these esters is a potent electrophile. This is a direct consequence of two additive electronic effects:

-

Inductive Effect: The adjacent bromine atom and the carbonyl oxygen are highly electronegative, withdrawing electron density from the α-carbon.

-

Transition State Stabilization: In an Sₙ2 reaction, the incoming nucleophile's charge can be delocalized onto the adjacent carbonyl oxygen in the transition state. This stabilization significantly lowers the activation energy compared to a standard alkyl halide, making these substrates exceptionally reactive towards Sₙ2 displacement.[3][4]

Pathway A: Nucleophilic Substitution (Sₙ2)

With a wide array of nucleophiles, α-bromo esters undergo clean Sₙ2 reactions. This is a cornerstone of their utility, allowing for the direct introduction of diverse functional groups at the alpha position.

Caption: The Sₙ2 reaction pathway for α-bromo fatty acid esters.

This reactivity is fundamental to applications like the synthesis of amino acids, where ammonia or an ammonia equivalent serves as the nucleophile.[1][4]

Pathway B: Organometallic Intermediate Formation

When treated with certain metals, most notably zinc, the reaction pathway pivots dramatically. Instead of acting as an electrophile, the molecule is converted into a potent carbon nucleophile. This is the basis for the famed Reformatsky and Blaise reactions.

Zinc metal undergoes an oxidative insertion into the carbon-bromine bond, forming an organozinc reagent known as a Reformatsky enolate .[7][8] These enolates are significantly less reactive than their lithium or magnesium (Grignard) counterparts.[7][9] This tempered reactivity is crucial, as it prevents the nucleophile from undesirably attacking the ester group of another molecule, a common side reaction with more reactive organometallics.[7]

Key Transformations in Drug Synthesis

The true synthetic power of α-bromo fatty acid esters is realized in their application in classic named reactions that enable complex carbon-carbon bond formations.

The Reformatsky Reaction: Synthesis of β-Hydroxy Esters

Discovered by Sergey Reformatsky in 1887, this reaction condenses an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester.[10] These products are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Mechanism:

-

Enolate Formation: Zinc dust reacts with the α-bromo ester to form the organozinc enolate.[8]

-

Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.

-

C-C Bond Formation: A six-membered, chair-like transition state forms, leading to a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the aldehyde/ketone.[7][8]

-

Hydrolysis: An acidic workup protonates the oxygen and removes the zinc salts, yielding the final β-hydroxy ester.[7]

Caption: Mechanistic flow of the Reformatsky Reaction.

Experimental Protocol: A Representative Reformatsky Reaction

This protocol is adapted from established methodologies for the synthesis of a β-hydroxy ester.[8]

| Step | Procedure | Rationale / In-Text Annotation |

| 1 | Zinc Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), stir a suspension of zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene. Reflux for 5-10 minutes, then cool to room temperature. | Zinc is often coated with an inactive oxide layer. Iodine and heating activate the surface for the oxidative addition step. The inert atmosphere is critical to prevent quenching of the organometallic intermediate by moisture or oxygen. |

| 2 | Reagent Addition: To the activated zinc suspension, add the α-bromo ester (e.g., ethyl bromoacetate, 2.0 eq) via syringe. Then, add a solution of the ketone/aldehyde (1.0 eq) in anhydrous toluene dropwise. | Adding the bromo ester first allows for the initial formation of the Reformatsky enolate. Slow addition of the carbonyl component controls the exothermic reaction and minimizes side products. |

| 3 | Reaction: Heat the resulting mixture to 90 °C and stir for 30-60 minutes, monitoring by TLC. | Moderate heating is typically sufficient to drive the reaction to completion. |

| 4 | Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl or dilute HCl. Filter the suspension. | The aqueous quench protonates the intermediate and dissolves the zinc salts. |

| 5 | Extraction: Extract the filtrate with an organic solvent (e.g., MTBE or ethyl acetate). Combine the organic layers. | This step isolates the desired product from the aqueous phase. |

| 6 | Purification: Wash the combined organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography. | Standard purification steps to remove residual salts, water, and unreacted starting materials, yielding the pure β-hydroxy ester. |

The Blaise Reaction: Synthesis of β-Ketoesters

A close cousin to the Reformatsky reaction, the Blaise reaction utilizes a nitrile as the electrophile instead of an aldehyde or ketone.[11][12] This reaction is an excellent method for producing β-ketoesters, another highly valuable synthetic intermediate.

Mechanism: The mechanism is analogous to the Reformatsky reaction, involving the formation of a zinc enolate from the α-bromo ester.[11][13]

-

The nucleophilic zinc enolate attacks the electrophilic carbon of the nitrile.

-

This forms a metalloimine intermediate.[11]

-

Hydrolysis with aqueous acid (e.g., 1M HCl) converts the imine to a ketone, yielding the final β-ketoester.[14][15]

Interestingly, a basic workup can isolate a β-enamino ester, showcasing the reaction's versatility.[11][14]

Factors Influencing Reactivity: A Comparative Overview

The outcome of a reaction involving an α-bromo fatty acid ester is a delicate balance of several factors. A clear understanding of these variables allows the synthetic chemist to steer the reaction toward the desired product.

| Factor | Influence on Reactivity & Outcome | Causality / Field Insight |

| Reagent Type | Strong Nucleophile (e.g., N₃⁻, CN⁻): Favors Sₙ2 substitution.[16][17] Strong, Hindered Base (e.g., t-BuOK): Favors E2 elimination.[16] Reactive Metal (e.g., Zn): Promotes organometallic intermediate formation. | The fundamental chemical nature of the reagent dictates the initial interaction with the substrate. Zinc's ability to undergo oxidative addition is unique compared to typical bases or nucleophiles. |

| Substrate Structure | Steric Hindrance: Increased substitution on the fatty acid chain (β-position) or a bulky ester group can slow Sₙ2 reactions and may increase the proportion of elimination products.[18][19] | Sₙ2 reactions are highly sensitive to steric bulk around the reaction center. Hindrance makes it more difficult for the nucleophile to access the α-carbon, allowing the competing E2 pathway to become more prominent. |

| Solvent | Polar Aprotic (e.g., THF, Acetone): Generally favors Sₙ2 reactions.[18] Polar Protic (e.g., Ethanol): Can participate in solvolysis (Sₙ1-like) but can also solvate nucleophiles, potentially slowing Sₙ2 rates. | Polar aprotic solvents stabilize the charged transition state of an Sₙ2 reaction without overly solvating and deactivating the nucleophile. For Reformatsky/Blaise reactions, ethereal solvents like THF or benzene are used to stabilize the organozinc intermediate.[9][10] |

| Leaving Group | C-Br vs. C-Cl: The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group.[20] Therefore, α-bromo esters are generally more reactive than their α-chloro counterparts in both Sₙ2 and organometallic formation reactions. | The rate of bond cleavage is a key factor in the overall reaction rate. Weaker bonds break more easily, leading to faster reactions. |

Conclusion and Future Outlook

Alpha-bromo fatty acid esters are not merely simple alkyl halides; they are finely tuned synthetic intermediates whose reactivity is amplified and directed by the adjacent ester functionality. Their ability to act as potent electrophiles in Sₙ2 reactions and to be converted into robust carbon nucleophiles via organozinc intermediates provides chemists with a reliable and versatile toolkit. For professionals in drug discovery, mastering the reactivity of these building blocks is essential for the efficient and innovative synthesis of next-generation therapeutics. The continued development of stereoselective variants of the Reformatsky and Blaise reactions promises to further enhance the utility of these remarkable molecules, enabling the precise construction of complex chiral centers in future drug candidates.

References

- Filo. (2025, July 21). What is the reactivity of haloalkanes? Explain the factors affecting the...

-

Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]

-

MDPI. (2010, May). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 15(5), 3276-. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 9). 7.9: Summary of Reactivity of Haloalkanes. Retrieved from [Link]

-

YouTube. (2022, March 8). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 9.5: Summary of Reactivity of Haloalkanes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Retrieved from [Link]

-

PHARMD GURU. (n.d.). 28. REFORMATSKY REACTION. Retrieved from [Link]

-

Wikipedia. (n.d.). Blaise reaction. Retrieved from [Link]

-

Chem-Station Int. Ed. (2017, May 25). Blaise Reaction. Retrieved from [Link]

-

PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from [Link]

-

SynArchive. (n.d.). Blaise Reaction. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of alpha-brominated aliphatic ester.

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. Retrieved from [Link]

-

J&K Scientific LLC. (2025, May 27). Blaise Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of bromo acids and esters.

-

Chemistry LibreTexts. (2024, March 17). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Retrieved from [Link]

-

Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Retrieved from [Link]

-

Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved from [Link]

-

BROMO-OTBN. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

Michigan State University. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved from [Link]

-

Thai Journal of Pharmaceutical Sciences. (2018, September 19). APPLICATION OF FATTY ACID FOR PHARMACEUTICALS. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. pharmdguru.com [pharmdguru.com]

- 10. psiberg.com [psiberg.com]

- 11. Blaise reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. What is the reactivity of haloalkanes? Explain the factors affecting the.. [askfilo.com]

- 19. youtube.com [youtube.com]

- 20. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

An In-depth Technical Guide on the Safety and Handling Precautions for Ethyl 2-bromotetradecanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromotetradecanoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring a long aliphatic chain and a reactive alpha-bromo ester functional group, makes it a versatile building block. However, these same characteristics necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, grounded in its physicochemical properties and known reactivity. It offers field-proven insights and detailed methodologies to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Understanding the Compound: Physicochemical Profile

A foundational element of safe chemical handling is a deep understanding of the substance's intrinsic properties. This compound is a combustible liquid with low water solubility. Its relatively high molecular weight and boiling point indicate that while it is not highly volatile at room temperature, aerosolization and vapor generation can occur, particularly with heating or agitation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H31BrO2 | [1][2] |

| Molecular Weight | 335.32 g/mol | [1][2][3] |

| CAS Number | 14980-92-8 | [1][3][4] |

| Boiling Point | 128-133 °C at 0.1 mm Hg | [4] |

| Density | 1.062 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.459 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Water Solubility | Insoluble | [5] |

| Appearance | Colorless to yellow liquid | [5] |

Causality Insight: The low water solubility and high octanol-water partition coefficient (LogP of 5.624) suggest that this compound is lipophilic.[1][3] This has implications for both its biological interactions and environmental fate, as it is not likely to be mobile in aqueous environments but may persist in fatty tissues.[5]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented in publicly available literature, the known hazards of alpha-bromo esters and similar halogenated compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with its irritant and corrosive properties.

GHS Classification (Inferred from similar compounds):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6][7]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[6][7]

Expertise & Experience: Alpha-bromo esters are known alkylating agents. This reactivity is the basis of their utility in synthesis but also the root of their primary health hazards. They can react with nucleophilic functional groups in biological macromolecules, such as proteins and DNA. This necessitates handling them with the assumption that they may be corrosive and potentially sensitizing.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety posture relies on a combination of engineering controls to minimize exposure and personal protective equipment as the final line of defense.

Primary Engineering Controls

All work with this compound should be conducted within a properly functioning certified laboratory chemical fume hood.[8] The fume hood provides critical protection against the inhalation of any vapors or aerosols that may be generated. For procedures with a higher risk of aerosolization (e.g., heating, sonicating, or vigorous mixing), additional containment measures such as a glove box may be warranted. A safety shower and eyewash station must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory when handling this compound.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the lipophilic nature of the compound, it is crucial to select gloves with appropriate chemical resistance. Double-gloving is recommended for extended operations or when handling larger quantities. Always inspect gloves for any signs of degradation or perforation before use.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a full-face shield should be worn in conjunction with safety goggles.[9][10]

-

Skin and Body Protection: A flame-retardant laboratory coat is essential. For larger-scale work or situations with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be necessary. All personnel who may need to use a respirator must be medically cleared, fit-tested, and trained in its proper use.

Caption: Key storage requirements for this compound.

Emergency Procedures: Preparedness and Response

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9][11]* Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [6][11]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [11]

Accidental Release Measures

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

-

Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

-

Large Spills:

-

Evacuate the immediate area and restrict access.

-

If safe to do so, remove ignition sources.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Waste Management and Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Waste Collection: Collect waste in a dedicated, properly labeled, and sealed container made of a compatible material (e.g., polyethylene). [8][12]* Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs. [13]* Container Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. [11]

Conclusion

This compound is a chemical that demands respect and careful handling. By understanding its physicochemical properties, recognizing the potential hazards associated with its reactive functional group, and rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers and scientists can safely harness its synthetic utility. A proactive safety culture, grounded in comprehensive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, is paramount to ensuring a safe and productive research environment.

References

-

Cheméo. Chemical Properties of this compound (CAS 14980-92-8).[Link]

-

Molbase. this compound | 14980-92-8.[Link]

-

UC San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste.[Link]

-

Washington State University. Halogenated Solvents.[Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

-

PubChem. Butanoic acid, 2-bromo-, ethyl ester.[Link]

-

PubChemLite. this compound (C16H31BrO2).[Link]

-

Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

-

Matrix Fine Chemicals. this compound | CAS 14980-92-8.[Link]

-

Dartmouth College. Hazardous Waste Disposal Guide.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C16H31BrO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound (CAS 14980-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound CAS#: 14980-92-8 [amp.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. molbase.com [molbase.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. vumc.org [vumc.org]

Navigating the Procurement and Application of Ethyl 2-bromotetradecanoate: A Technical Guide for Researchers

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and application of Ethyl 2-bromotetradecanoate (CAS No. 14980-92-8). As a key building block in organic synthesis, a comprehensive understanding of its properties and procurement is essential for the successful execution of research and development projects.

Commercial Availability and Trusted Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various purities, with ≥98% being common for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity specifications, availability of analytical data (e.g., Certificate of Analysis), and packaging options to ensure the integrity of the material for your specific application.

Below is a table of reputable suppliers offering this compound:

| Supplier | Location | Typical Purity | Notes |

| ChemScene | USA | ≥98% | Offers custom synthesis and commercial production services.[1] |

| Jigs Chemical Limited | India | - | A supplier of various pharmaceutical intermediates.[2] |

| Echemi | Global | Industrial Grade, 99.0% | A global chemical supply platform with multiple listed vendors.[3] |

| TradingChem | Global | 98% Min, 99% | An online marketplace listing various suppliers with different specifications.[4] |

| Matrix Fine Chemicals | Switzerland | - | Provides a range of specialty chemicals.[5] |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Two-Step Approach

The most prevalent and well-established method for synthesizing this compound involves a two-step process:

-

α-Bromination of Tetradecanoic Acid: This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, which selectively brominates the α-carbon of a carboxylic acid.

-

Esterification: The resulting 2-bromotetradecanoic acid is then esterified with ethanol, commonly via the Fischer esterification method, to yield the final product.

Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is a cornerstone of organic synthesis for the preparation of α-halo carboxylic acids. The reaction proceeds by first converting the carboxylic acid to an acyl halide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position.

Reaction Workflow:

Caption: Overall workflow of the Hell-Volhard-Zelinsky reaction.

Detailed Mechanism:

Caption: Reaction mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol:

-

To a stirred solution of tetradecanoic acid in a suitable solvent (e.g., carbon tetrachloride or neat), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-